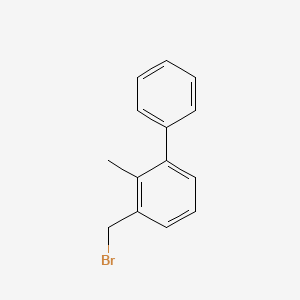

3-(Bromomethyl)-2-methyl-1,1'-biphenyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

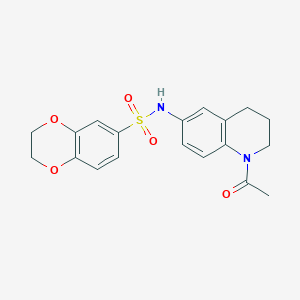

3-(Bromomethyl)-2-methyl-1,1'-biphenyl (3-BMBP) is an organic compound containing two phenyl rings connected by a methylene bridge. It is a member of the biphenyl family of compounds, which are characterized by their low toxicity, low volatility, and low reactivity. 3-BMBP has been widely studied for its potential applications in the fields of medicinal chemistry, materials science, and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis Processes

- The synthesis of derivatives of 3-(bromomethyl)-2-methyl-1,1'-biphenyl is central to various chemical processes. For instance, a study by Zhang et al. (2019) developed a more environmentally friendly and efficient process for synthesizing 3-(chloromethyl)-2-methyl-1,1'-biphenyl, a key intermediate in producing bifenthrin, an insecticide (Zhang, Cheng, Hu, & Xu, 2019). This illustrates the compound's role in simplifying and improving the sustainability of chemical synthesis.

Molecular Interaction and Structure

- The compound's variants have been studied for their molecular structures and interactions. Zuaretz, Golan, and Biali (1991) explored the conformational shift in decakis(bromomethyl)biphenyl due to steric interactions, which is significant in understanding molecular behavior and structure (Zuaretz, Golan, & Biali, 1991).

Catalysis and Complex Formation

- A study by Higham et al. (2004) demonstrated the synthesis of a diphosphine derivative using 2,2'-bis(bromomethyl)-1,1'-biphenyl, highlighting its utility in forming catalysts and complex compounds (Higham, Heslop, Pringle, & Orpen, 2004).

Drug Synthesis

- The synthesis of drug intermediates often involves derivatives of this compound. Wang, Sun, and Ru (2008) synthesized 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl) biphenyl, a component in the Sartan family of drugs, using a derivative of this compound (Wang, Sun, & Ru, 2008).

Pharmaceutical and Organic Chemistry

- The compound's derivatives find extensive application in pharmaceutical and organic chemistry for the synthesis of various compounds, as demonstrated by Ying-ming (2006) in the synthesis of methyl 4′-bromomethyl biphenyl-2-carboxylate (Ying-ming, 2006).

Optical Properties in Materials Science

- Li, Vamvounis, and Holdcroft (2002) investigated how postfunctionalization of poly(3-hexylthiophene) with bromo, chloro, and other groups affects the optical properties, indicating the role of biphenyl derivatives in modifying material properties (Li, Vamvounis, & Holdcroft, 2002).

Wirkmechanismus

Mode of Action

Brominated compounds can undergo various types of reactions, including substitution and elimination reactions . In a biological context, this could involve the compound reacting with a target molecule, leading to a change in that molecule’s structure and potentially its function.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s stability and reactivity . For example, certain conditions might enhance or inhibit the compound’s ability to react with its targets.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-methyl-3-phenylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCWKKQFHHVEPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2976382.png)

![3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2976384.png)

![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)

![7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976391.png)

![5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2976394.png)

![8-fluoro-2-(2-(1-methyl-1H-indol-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2976397.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2976402.png)